molecular formula C19H18N2O2 B2460676 (Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide CAS No. 476616-19-0

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide

Cat. No. B2460676
CAS RN: 476616-19-0
M. Wt: 306.365
InChI Key: XXYHKGTWPDNZAX-SSZFMOIBSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide” are not detailed in the search results, related compounds such as boronic esters undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Future Directions

While specific future directions for “(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide” are not provided in the search results, the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is a current trend in research .

properties

IUPAC Name

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-12-23-18-10-8-15(9-11-18)13-16(14-20)19(22)21-17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,21,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYHKGTWPDNZAX-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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